Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Overview
Description
Mechanism of Action
Target of Action
5-Norbornene-2-carboxamide derivatives have been found to have affinities to the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes .
Mode of Action
The compound interacts with its targets, the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors, leading to changes in the serotonergic system .
Biochemical Pathways
The compound’s interaction with the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors affects the serotonergic system, which is involved in numerous biochemical pathways. These pathways play a crucial role in mood regulation, cognition, learning, and memory
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s LogP values suggest moderate lipophilicity, which could impact its distribution within the body .
Result of Action
Its interaction with the 5-ht 1a, 5-ht 2a, and 5-ht 2c receptors suggests that it could have effects on mood, cognition, learning, and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of norbornene with a suitable amide-forming reagent. For example, the reaction of norbornene with isocyanates or carbamoyl chlorides under controlled conditions can yield the desired carboxamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: A related compound with an aldehyde group instead of a carboxamide.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide: Features two carboximide groups
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2-carboxamide is unique due to its specific functional group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUUVDYQBLRAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915185 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-17-0, 51757-82-5, 51757-85-8 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)-5-heptene-2-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornene-5-exo-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornene-5-endo-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornene-5-endo-carboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Norbornene-5-exo-carboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives influence their interaction with serotonin receptors?
A1: Research indicates that incorporating specific structural elements into this compound derivatives significantly impacts their affinity and selectivity for serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT2C subtypes []. A study focusing on a series of these derivatives discovered that combining a heterocyclic nucleus, a propyl chain, and a 4-substituted piperazine moiety led to compounds exhibiting high affinity and specificity for these receptors []. The study highlights the importance of careful substituent selection within the this compound scaffold for optimizing interactions with serotonin receptors and achieving desired pharmacological profiles.
Q2: Can this compound derivatives be utilized in material science applications?
A2: Yes, this compound derivatives, specifically Norborn-5-en-2-ylmethylamine (a derivative), have been successfully employed in developing porous monolithic polymeric supports for ligand-free metal catalysis []. These supports, synthesized through ring-opening metathesis polymerization, utilize the reactive Norbornene moiety for further functionalization []. This approach facilitates the immobilization of metal catalysts within the porous structure, enabling efficient and selective catalytic reactions.
Q3: Have any computational studies been conducted to understand the interaction of this compound derivatives with their biological targets?
A3: Yes, molecular docking studies have been performed to understand the interaction of this compound derivatives with serotonin receptors []. These computational studies aim to rationalize the observed pharmacological activities and provide insights into the binding modes and crucial interactions between these derivatives and their target receptors []. Such information is invaluable for further structural optimization and the design of novel compounds with enhanced properties.
Q4: What is the significance of the amide group in this compound in the context of self-assembly?
A4: Research indicates that the amide group in this compound plays a crucial role in directing the self-assembly of these molecules [, ]. The specific substituents attached to the nitrogen atom of the amide group significantly influence the resulting supramolecular structures formed through hydrogen bonding and other non-covalent interactions [, ]. This self-assembly behavior holds potential for developing novel materials with tailored properties based on this compound derivatives.
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